molecular formula C14H22 B050539 3,11-Tetradecadiyne CAS No. 115756-75-7

3,11-Tetradecadiyne

Cat. No. B050539
M. Wt: 190.32 g/mol
InChI Key: GWEORXAUXMNRCT-UHFFFAOYSA-N
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Description

Compounds like “3,11-Tetradecadiyne” belong to a class of organic compounds known as alkynes, which contain a carbon-carbon triple bond. They are hydrocarbons, meaning they contain only carbon and hydrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves reactions like Sonogashira coupling or Glaser coupling, which are used to form carbon-carbon bonds in organic synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Alkynes can undergo a variety of chemical reactions, including addition reactions, cyclization reactions, and oxidative cleavage .


Physical And Chemical Properties Analysis

Physical and chemical properties of compounds like “3,11-Tetradecadiyne” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Copolymerization with Carbon Dioxide : 3,11-Tetradecadiyne (A) was used in a nickel(0)-catalyzed copolymerization process with carbon dioxide to produce poly(2-pyrone). This process involved a copolymerizability order with other diynes and was analyzed via NMR spectroscopy and gas chromatography to understand the reactivity and copolymer composition (Tsuda, Ooi, & Maruta, 1993).

  • Benzocyclobutenyl Functionalized Polymers : The cyclotrimerization of various diynes, including 1,13-tetradecadiyne, using niobium pentachloride as a catalyst, was studied. This process resulted in benzocyclobutene-capped oligomers, which exhibit crosslinking reactions to form thermosetting thermoplastics (Gentsy & Farona, 1995).

  • Synthesis of Pheromone Components : A stereospecific synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, was achieved through coupling 1-decyne and 3-butyn-1-ol to give 3,5-tetradecadiyn-1-ol. This method highlights the potential of using diynes in pheromone synthesis (Jarlais & Emken, 2005).

Safety And Hazards

Safety data sheets (SDS) provide information on the safety and hazards of chemical compounds. They include information on the compound’s physical and chemical properties, potential health hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

tetradeca-3,11-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEORXAUXMNRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474060
Record name 3,11-TETRADECADIYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,11-Tetradecadiyne

CAS RN

115756-75-7
Record name 3,11-TETRADECADIYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
T Tsuda, H Hokazono - Macromolecules, 1994 - ACS Publications
-(CH2) m4(3) ration of the polymer reaction of the poly (2-pyrone) is important in relationto the development of its uses. A 2-pyrone ring exhibits a variety of chemical reactivities. 3 As an …
Number of citations: 15 pubs.acs.org
T Tsuda, O Ooi, K Maruta - Macromolecules, 1993 - ACS Publications
A copolymerizability order of five diynes, ie, 3, 11-tetradecadiyne (A), 2, 6-octadiyne (B), 1, 4-di (2-hexynyl) benzene (C), l, 3-di (2-hexynyl) benzene (D), and 1, 7-cyclotridecadiyne (E), …
Number of citations: 18 pubs.acs.org
T Tsuda, K Maruta - Macromolecules, 1992 - ACS Publications
Anickel (O) catalyst generated from Ni (COD) 2and tri-n-alkylphosphine effected efficient alternating copolymerization of 2, 6-octadiyne (1) with C02 to a new class of polymer of poly (2-…
Number of citations: 35 pubs.acs.org
T Tsuda, H Hokazono - Macromolecules, 1993 - ACS Publications
The results of copolymerization of 3, 11-tetradecadiyne (la) with phenyl isocyanate (2a) are summarized in Table I. The copolymerization proceeded well in a THF solvent at 40-60 C …
Number of citations: 18 pubs.acs.org
T Tsuda, A Tobisawa - Macromolecules, 1994 - ACS Publications
A nickel (O) catalyst generated from bis (1, 5-cyclooctadiene) nickel and a tricyclohexylphosphine ligand effected the efficient 1: 1 cycloaddition copolymerization of 1, 4-bis (…
Number of citations: 7 pubs.acs.org
T Tsuda, H Mizuno, A Takeda, A Tobisawa - Organometallics, 1997 - ACS Publications
Nickel(0)-catalyzed 2:2 double-cycloaddition reactions of phenylacetylene (1a), 1-pentyne (1b), and 3-hexyne (12a) with N-phenylmaleimide (2a), N-octylmaleimide (2b), and N-…
Number of citations: 13 pubs.acs.org
T Tsuda - Kemikaru Enjiniyaringu (Chemical Engineering); …, 1993 - osti.gov
This paper explains utilization of CO2 for high molecular synthesis related to CO2 fixation technologies. It was discovered in 1968 that polycarbonate can be produced from alternative …
Number of citations: 0 www.osti.gov
T Tsuda - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
Nickel(0)-catalyzed double-cycloaddition reactions of phenylacetylene (1a), 1-pentyne (1b), and 3-hexyne (8a) with N-phenyl- (2a), N-octyl- (2b), and N-ethylmaleimide (2c) to afford …
Number of citations: 2 www.sciencedirect.com
T Tsuda, H Yasukawa, H Hokazono, Y Kitaike - Macromolecules, 1995 - ACS Publications
Recently we developed the new polymerization reac-tion of transition metal-catalyzed 1: 1 cycloaddition copolymerization of diynes, 1 which generates a new aspect of the transition …
Number of citations: 22 pubs.acs.org
T Tsuda, K Maruta, Y Kitaike - Journal of the American Chemical …, 1992 - ACS Publications
“Ni/diyne= 0.10; L/Ni= 2; C02, 50 kg/cm2 (initial pressure at room temperature); solvent, 5 mL THF/MeCN= 1-2 (v/v); temper-ature, 110 C; time, 20 h. 4 Based on the formation of a 1: 1 …
Number of citations: 77 pubs.acs.org

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